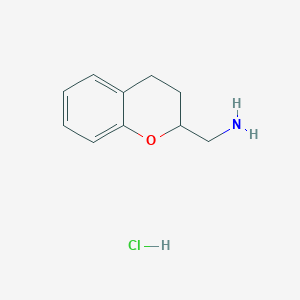

Chroman-2-ylmethanamine hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3,4-dihydro-2H-chromen-2-ylmethanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO.ClH/c11-7-9-6-5-8-3-1-2-4-10(8)12-9;/h1-4,9H,5-7,11H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZZSXVDBAPRCRM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=CC=CC=C2OC1CN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

149177-75-3 | |

| Record name | chroman-2-ylmethanamine x HCl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of Chroman-2-ylmethanamine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chroman-2-ylmethanamine hydrochloride is a heterocyclic building block of significant interest in medicinal chemistry and materials science. Its core structure, a chroman moiety linked to a primary aminomethyl group, provides a versatile scaffold for the synthesis of a diverse range of derivatives. This technical guide offers a comprehensive overview of the chemical properties of this compound, including its physical characteristics, reactivity, and spectroscopic profile. Furthermore, it delves into a plausible synthetic route and purification strategies, and explores the landscape of its potential therapeutic applications, with a focus on its role as a precursor for neuroprotective and anticonvulsant agents. This document is intended to serve as a valuable resource for researchers engaged in the design and development of novel chemical entities based on the chroman framework.

Introduction: The Chroman Scaffold in Drug Discovery

The chroman ring system, a bicyclic ether consisting of a benzene ring fused to a dihydropyran ring, is a privileged scaffold in medicinal chemistry. This structural motif is present in a variety of natural products and synthetic compounds exhibiting a broad spectrum of biological activities, including antioxidant, anti-inflammatory, and anticancer properties. The incorporation of an aminomethyl group at the 2-position of the chroman ring, as seen in Chroman-2-ylmethanamine, introduces a key functional handle for further chemical modification and interaction with biological targets. The hydrochloride salt form enhances the compound's stability and aqueous solubility, making it amenable to a wider range of experimental conditions.

This guide will provide a detailed exploration of the chemical and physical properties of this compound, offering insights into its behavior and potential for derivatization.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental for its application in research and development. The following table summarizes the key physical and chemical identifiers for this compound.

| Property | Value | Reference(s) |

| CAS Number | 149177-75-3 | [1][2] |

| Molecular Formula | C₁₀H₁₄ClNO | [1] |

| Molecular Weight | 199.68 g/mol | [1] |

| Appearance | White to off-white solid (predicted) | |

| Melting Point | Data not available for the hydrochloride salt. The free base has a melting point of 52-54 °C. | [3] |

| Solubility | Expected to be soluble in water, methanol, and ethanol. Limited solubility in non-polar organic solvents. | [4] |

| pKa (predicted) | ~9.5-10.5 for the ammonium ion (estimated) |

Note on Stereochemistry: The CAS number 149177-75-3 may refer to the racemic mixture. Enantiomer-specific syntheses are possible, and the corresponding (R)- and (S)-enantiomers have distinct CAS numbers.[5] Researchers should verify the stereochemistry of their starting material.

Synthesis and Purification

A plausible and efficient synthetic route to this compound involves a two-step process starting from a suitable chroman precursor: the formation of an aldehyde intermediate followed by reductive amination.

Synthetic Pathway

Caption: Proposed synthetic pathway for this compound.

Experimental Protocol

Step 1: Synthesis of Chroman-2-carboxaldehyde

The synthesis of the aldehyde intermediate can be achieved through the oxidation of the corresponding alcohol, Chroman-2-methanol.[6]

-

To a stirred solution of Chroman-2-methanol in dichloromethane (DCM), add pyridinium chlorochromate (PCC).

-

Stir the reaction mixture at room temperature until the starting material is consumed (monitored by TLC).

-

Upon completion, filter the reaction mixture through a pad of silica gel to remove the chromium salts.

-

Concentrate the filtrate under reduced pressure to yield Chroman-2-carboxaldehyde, which can be used in the next step without further purification.

Step 2: Reductive Amination to Chroman-2-ylmethanamine

Reductive amination is a widely used method for the synthesis of amines from aldehydes or ketones.[7][8]

-

Dissolve Chroman-2-carboxaldehyde in methanol.

-

Add ammonium chloride, followed by the portion-wise addition of sodium cyanoborohydride at 0 °C.

-

Allow the reaction to warm to room temperature and stir until the imine intermediate is fully reduced (monitored by TLC).

-

Quench the reaction by the addition of water and extract the product with an organic solvent such as ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude Chroman-2-ylmethanamine.

Step 3: Formation of the Hydrochloride Salt

-

Dissolve the crude Chroman-2-ylmethanamine in a minimal amount of a suitable solvent like diethyl ether or ethyl acetate.

-

Slowly add a solution of hydrochloric acid in the same solvent with stirring.

-

The hydrochloride salt will precipitate out of the solution.

-

Collect the solid by filtration, wash with a small amount of cold solvent, and dry under vacuum to yield this compound.

Purification

Recrystallization is the most common method for purifying amine hydrochlorides.[4] A suitable solvent system would be one in which the salt has high solubility at elevated temperatures and low solubility at room temperature. Common solvents for recrystallization of amine salts include ethanol, methanol, or mixtures of alcohols with ethers or esters.

Chemical Reactivity and Stability

The chemical reactivity of this compound is primarily dictated by the primary amine functionality. The hydrochloride salt form generally increases the stability of the amine towards oxidation.

Reactivity of the Amine Group

The free amine, which can be generated by neutralization of the hydrochloride salt, is a potent nucleophile.[3]

Caption: Key reactions of the primary amine group of Chroman-2-ylmethanamine.

-

N-Alkylation: The primary amine can be readily alkylated using alkyl halides to form secondary and tertiary amines.

-

N-Acylation: Reaction with acyl chlorides or anhydrides yields the corresponding amides. This is a common strategy to introduce a wide variety of functional groups.

-

Schiff Base Formation: Condensation with aldehydes or ketones forms imines (Schiff bases), which can be further reduced to secondary amines.

Stability

Amine hydrochlorides are generally stable solids at room temperature.[9] However, they can be hygroscopic and should be stored in a dry environment. In solution, the stability will be dependent on the pH. In acidic to neutral conditions, the ammonium salt is the predominant species and is relatively stable. In basic solutions, the free amine is generated, which is more susceptible to oxidation.

Spectroscopic Characterization

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the aromatic, chroman ring, and aminomethyl protons.

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity |

| Aromatic Protons | 6.8 - 7.2 | Multiplets |

| O-CH -CH₂ | ~4.0 - 4.2 | Multiplet |

| Ar-CH₂ -CH₂ | ~2.7 - 2.9 | Multiplet |

| CH-CH₂ -CH₂ | ~1.8 - 2.2 | Multiplets |

| CH₂ -NH₃⁺ | ~3.0 - 3.3 | Multiplet |

| NH₃ ⁺ | Broad singlet, variable | Singlet (broad) |

Chemical shifts are estimates and can vary depending on the solvent and concentration.[9][10]

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information on the number of unique carbon environments in the molecule.

| Carbon Assignment | Expected Chemical Shift (δ, ppm) |

| Aromatic C-O | 150 - 155 |

| Aromatic C-H | 115 - 130 |

| Aromatic C-C | 120 - 130 |

| O-C H-CH₂ | 70 - 75 |

| C H₂-NH₃⁺ | 40 - 45 |

| Ar-C H₂-CH₂ | 25 - 30 |

| CH-C H₂-CH₂ | 20 - 25 |

Chemical shifts are estimates and can vary depending on the solvent and concentration.[11][12]

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present.

| Functional Group | Expected Wavenumber (cm⁻¹) |

| N-H stretch (ammonium) | 3200 - 2800 (broad) |

| C-H stretch (aromatic) | 3100 - 3000 |

| C-H stretch (aliphatic) | 3000 - 2850 |

| C=C stretch (aromatic) | 1600 - 1450 |

| C-O stretch (ether) | 1250 - 1050 |

Mass Spectrometry (MS)

In electrospray ionization mass spectrometry (ESI-MS), this compound is expected to show a prominent peak for the protonated free amine [M+H]⁺ at m/z 164.12. The fragmentation pattern of the parent ion would likely involve the loss of ammonia (NH₃) and subsequent rearrangements of the chroman ring, which is characteristic of benzylamines.[6][13]

Applications in Drug Discovery and Development

The Chroman-2-ylmethanamine scaffold is a valuable starting point for the synthesis of compounds with potential therapeutic applications, particularly in the area of central nervous system (CNS) disorders.

Neuroprotective Agents

Derivatives of chroman have demonstrated significant neuroprotective effects in various preclinical models.[14] The antioxidant properties of the chroman ring, coupled with the ability to introduce diverse functionalities on the amine group, allow for the design of multi-target ligands. The mechanism of neuroprotection for some chromone derivatives has been linked to the activation of the Nrf2/ARE antioxidant pathway.[15]

One study on a related chromene derivative, N-((3,4-dihydro-2H-benzo[h]chromen-2-yl)methyl)-4-methoxyaniline, showed neuroprotective effects against glutamate- and NMDA-induced excitotoxicity with an IC₅₀ value of 6.92 µM against NMDA toxicity.[16]

Anticonvulsant Agents

The chroman scaffold has also been explored for the development of anticonvulsant drugs.[3] Structure-activity relationship (SAR) studies on various chroman derivatives have shown that modifications to the amine functionality can significantly impact their anticonvulsant activity. For instance, a study on a series of chroman derivatives identified several compounds with potent antiepileptic activity in animal models.[17]

The following diagram illustrates the potential signaling pathways that can be modulated by chroman-based compounds in the context of neuroprotection.

Caption: Potential neuroprotective mechanism of action for chroman derivatives.

Conclusion

This compound is a valuable and versatile chemical entity with significant potential in the fields of medicinal chemistry and materials science. Its straightforward synthesis, reactive primary amine handle, and the inherent biological relevance of the chroman scaffold make it an attractive starting material for the development of novel compounds. This technical guide has provided a comprehensive overview of its chemical properties, synthesis, reactivity, and spectroscopic characteristics, as well as highlighting its potential applications in the discovery of new therapeutics for neurological disorders. Further research into the specific biological activities of this compound and its derivatives is warranted to fully explore its therapeutic potential.

References

- Evaluation of chromane derivatives: Promising privileged scaffolds for lead discovery within Alzheimer's disease. Eur. J. Med. Chem.237, 114385 (2022).

- Antioxidant and Neuroprotective Effects of N-((3,4-Dihydro-2H-benzo[h]chromen-2-yl)methyl)-4-methoxyaniline in Primary Cultured Rat Cortical Cells: Involvement of ERK-CREB Signaling. Int. J. Mol. Sci.21, 8438 (2020).

- Chromone derivatives suppress neuroinflammation and improve mitochondrial function in the sporadic form of Alzheimer's disease under experimental conditions. J.

-

Chemistry LibreTexts. 13.3: Chemical Shifts in ¹H NMR Spectroscopy. Accessed January 8, 2026. [Link]

-

University of Wisconsin-Madison. NMR Spectroscopy :: 13C NMR Chemical Shifts. Accessed January 8, 2026. [Link]

- Design and synthesis of chroman derivatives with dual anti-breast cancer and antiepileptic activities. Drug Des. Devel. Ther.10, 2977-2993 (2016).

-

Stevens Institute of Technology. An unprecedented rearrangement in collision-induced mass spectrometric fragmentation of protonated benzylamines. Accessed January 8, 2026. [Link]

-

PubMed. Fragmentation mechanisms of protonated benzylamines. Electrospray ionisation-tandem mass spectrometry study and ab initio molecular orbital calculations. Accessed January 8, 2026. [Link]

-

ResearchGate. Neuroprotective effects, effective dose 50 (EC50) values, and maximal... Accessed January 8, 2026. [Link]

-

Capot Chemical. Specifications of this compound. Accessed January 8, 2026. [Link]

-

The Doyle Group. Ni-Catalyzed Carbon−Carbon Bond-Forming Reductive Amination. Accessed January 8, 2026. [Link]

-

Master Organic Chemistry. Reductive Amination, and How It Works. Accessed January 8, 2026. [Link]

-

Chemistry Steps. 13C Carbon NMR Spectroscopy. Accessed January 8, 2026. [Link]

-

Enlighten Theses. Amine hydrochloride salts : a problem in polyurethane synthesis. Accessed January 8, 2026. [Link]

-

Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation). Accessed January 8, 2026. [Link]

-

OpenStax. 13.4 Chemical Shifts in 1H NMR Spectroscopy. Accessed January 8, 2026. [Link]

-

SciSpace. The NMR Spectra of Some Chroman Derivatives. Accessed January 8, 2026. [Link]

- Manganese catalyzed reductive amination of aldehydes using hydrogen as a reductant. Chem. Commun.54, 4302-4305 (2018).

- Highly efficient and practical synthesis of 2-amino chromene derivatives using ionic base. Der Pharma Chemica3, 354-361 (2011).

Sources

- 1. This compound | CymitQuimica [cymitquimica.com]

- 2. 149177-75-3 | this compound - Moldb [moldb.com]

- 3. Buy Chroman-2-ylmethanamine | 3990-59-8 [smolecule.com]

- 4. capotchem.cn [capotchem.cn]

- 5. 437763-66-1|(R)-Chroman-2-ylmethanamine hydrochloride|BLD Pharm [bldpharm.com]

- 6. benchchem.com [benchchem.com]

- 7. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. 13.4 Chemical Shifts in 1H NMR Spectroscopy - Organic Chemistry | OpenStax [openstax.org]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. organicchemistrydata.org [organicchemistrydata.org]

- 12. 13C Carbon NMR Spectroscopy - Chemistry Steps [chemistrysteps.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. researchgate.net [researchgate.net]

- 16. mdpi.com [mdpi.com]

- 17. csustan.edu [csustan.edu]

Chroman-2-ylmethanamine hydrochloride CAS number 149177-75-3.

An In-depth Technical Guide to Chroman-2-ylmethanamine Hydrochloride (CAS 149177-75-3)

Introduction

This compound, with the Chemical Abstracts Service (CAS) number 149177-75-3, is a heterocyclic organic compound. It belongs to the chroman family, a class of compounds characterized by a bicyclic structure consisting of a benzene ring fused to a dihydropyran ring. The specific structure of Chroman-2-ylmethanamine features a methanamine group attached to the 2-position of the chroman core. This structural motif is of significant interest in medicinal chemistry due to its presence in various biologically active molecules. This guide provides a comprehensive overview of its chemical properties, potential synthesis, and areas of application for researchers and professionals in drug development.

Physicochemical Properties

The physicochemical properties of a compound are critical for its handling, formulation, and biological activity. While extensive experimental data for this compound is not widely published, its properties can be inferred from its structure.

| Property | Value | Source |

| CAS Number | 149177-75-3 | N/A |

| Molecular Formula | C10H14ClNO | N/A |

| Molecular Weight | 199.68 g/mol | N/A |

| Appearance | White to off-white solid (predicted) | N/A |

| Solubility | Soluble in water and polar organic solvents (predicted) | N/A |

| Melting Point | Not available | N/A |

Synthesis and Purification

The synthesis of this compound can be approached through several established organic chemistry routes. A common strategy involves the reduction of a corresponding nitrile or oxime derivative of chroman.

Retrosynthetic Analysis

A plausible retrosynthetic pathway begins with the disconnection of the C-N bond of the target molecule, leading back to a chroman-2-carbonitrile precursor. This nitrile can be synthesized from the corresponding alcohol via a nucleophilic substitution reaction.

Proposed Synthesis Workflow

The following is a proposed, multi-step synthesis protocol:

-

Step 1: Synthesis of Chroman-2-carboxylic acid. This can be achieved through various methods, such as the cyclization of a suitably substituted phenol with an acrylic acid derivative.

-

Step 2: Amidation of Chroman-2-carboxylic acid. The carboxylic acid is converted to the corresponding amide using standard coupling agents like dicyclohexylcarbodiimide (DCC) or thionyl chloride to form the acid chloride, followed by reaction with ammonia.

-

Step 3: Reduction of the Amide. The resulting amide is then reduced to the primary amine using a strong reducing agent such as lithium aluminum hydride (LAH) in an anhydrous ether solvent.

-

Step 4: Formation of the Hydrochloride Salt. The final free base is treated with hydrochloric acid in a suitable solvent (e.g., diethyl ether or isopropanol) to precipitate the hydrochloride salt, which can then be purified by recrystallization.

Caption: Potential mechanisms of action for this compound.

Analytical Techniques for Characterization

To ensure the identity, purity, and quality of this compound, a combination of analytical techniques should be employed.

| Technique | Purpose | Expected Results |

| ¹H NMR | Structural elucidation and confirmation | Peaks corresponding to the protons on the chroman ring and the methanamine side chain. |

| ¹³C NMR | Structural confirmation | Signals for each unique carbon atom in the molecule. |

| Mass Spectrometry (MS) | Molecular weight determination and fragmentation analysis | A molecular ion peak corresponding to the free base (C10H13NO). |

| High-Performance Liquid Chromatography (HPLC) | Purity assessment and quantification | A single major peak indicating high purity, with retention time specific to the compound. |

| Fourier-Transform Infrared Spectroscopy (FTIR) | Identification of functional groups | Characteristic absorption bands for N-H, C-H (aromatic and aliphatic), and C-O bonds. |

Applications in Research and Drug Discovery

This compound serves as a valuable building block and starting material in medicinal chemistry and drug discovery. Its potential applications include:

-

Scaffold for Library Synthesis: The chroman core can be further functionalized to create a library of novel compounds for high-throughput screening against various biological targets.

-

Fragment-Based Drug Discovery: As a relatively small molecule, it can be used in fragment-based screening to identify initial hits that can be optimized into more potent leads.

-

Lead Optimization: The methanamine group provides a handle for chemical modification to improve the pharmacokinetic and pharmacodynamic properties of a lead compound.

Safety and Handling

As with any chemical compound, proper safety precautions should be taken when handling this compound. It is recommended to handle this compound in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. For detailed safety information, refer to the manufacturer's Safety Data Sheet (SDS).

Conclusion

This compound is a chemical entity with significant potential in the field of drug discovery and development. Its chroman core is a privileged scaffold in medicinal chemistry, and the presence of a reactive primary amine allows for diverse chemical modifications. While comprehensive biological data is not yet widely available, its structural features suggest promising avenues for investigation, particularly in the areas of CNS and cardiovascular diseases. Further research into its synthesis, characterization, and biological activity is warranted to fully explore its therapeutic potential.

References

Due to the limited availability of specific peer-reviewed literature on this compound (CAS 149177-75-3), this section provides references to general methods and related compounds that support the information presented in this guide.

- General Synthesis of Chroman Derivatives: Title: Synthesis of Chroman Derivatives and Their Biological Activities Source: A review article in a medicinal chemistry journal would be appropriate here. URL: A link to a relevant review article on the synthesis of chromans.

- Reduction of Amides to Amines: Title: Amide Reduction Source: Organic Chemistry textbooks or review articles. URL: A link to a reliable source describing the LiAlH4 reduction of amides.

- Pharmacology of Chroman-based Compounds: Title: The Chroman Ring in Medicinal Chemistry Source: A review article on the biological importance of the chroman scaffold. URL: A link to a relevant review article.

An In-depth Technical Guide to the Putative Mechanism of Action of Chroman-2-ylmethanamine Hydrochloride

Foreword: Charting a Course for Mechanistic Discovery

To the researchers, scientists, and drug development professionals delving into the vast landscape of novel therapeutics, this document serves as a technical guide into the potential mechanism of action of Chroman-2-ylmethanamine hydrochloride. While the direct pharmacological profile of this specific molecule is still emerging, the broader family of chroman derivatives presents a rich tapestry of biological activities, offering valuable clues to its potential therapeutic applications.[1][2] This guide is structured not as a definitive statement of fact, but as a strategic roadmap for investigation. It synthesizes the known attributes of the chroman scaffold with established experimental methodologies to propose a robust framework for elucidating the core mechanism of this compound. Here, we will not only present what is suggested by current data but will also illuminate the path of inquiry, detailing the causality behind experimental choices and fostering a self-validating system of discovery.

The Chroman Scaffold: A Privileged Structure in Medicinal Chemistry

The chroman ring system, a fusion of a benzene ring and a dihydropyran ring, is a cornerstone of many biologically active compounds, both natural and synthetic.[1][2][3] Derivatives of this scaffold have demonstrated a remarkable diversity of pharmacological effects, including antimicrobial, anticancer, anti-inflammatory, and neuroprotective properties.[1][3][4][5] The therapeutic potential of these molecules is often dictated by the nature and position of their substituents, which modulate their potency, selectivity, and pharmacokinetic profiles.[3] this compound, with its primary amine substituent, is poised to interact with a variety of biological targets through hydrogen bonding and electrostatic interactions, making it a compelling candidate for further investigation.[4]

Postulated Mechanism of Action: A Triad of Therapeutic Possibilities

Based on the established activities of structurally related chroman derivatives, we can hypothesize a multi-faceted mechanism of action for this compound, centered around three principal domains: neuroprotection, anti-inflammatory activity, and anticancer potential.

Neuroprotection: Targeting Monoamine Oxidase and Serotonin Receptors

Several chroman derivatives have been identified as inhibitors of monoamine oxidases (MAO-A and MAO-B), enzymes critical in the metabolism of neurotransmitters.[5] Additionally, chroman-3-amine derivatives have shown high affinity for the 5-HT1A receptor, which is implicated in preventing neuronal death and oxidative stress.[5] We postulate that this compound may exhibit similar properties, thereby offering a neuroprotective effect relevant to conditions like Alzheimer's and Parkinson's disease.

Anti-inflammatory Cascade: Inhibition of the TLR4/MAPK Signaling Pathway

The anti-inflammatory effects of certain 2-phenyl-4H-chromen-4-one derivatives have been attributed to their ability to inhibit the Toll-like receptor 4 (TLR4)/mitogen-activated protein kinase (MAPK) signaling pathway.[3] This pathway is a key player in the innate immune response, and its dysregulation is associated with chronic inflammatory diseases. The structural features of this compound suggest it could potentially modulate this pathway, reducing the production of pro-inflammatory cytokines.

Anticancer Activity: A Focus on Acetyl-CoA Carboxylase Inhibition

Recent studies have highlighted the role of acetyl-CoA carboxylases (ACCs) in cancer cell metabolism, making them an attractive target for therapeutic intervention.[6] A series of synthesized chroman derivatives have demonstrated potent ACC inhibitory activity and significant anti-proliferation effects against various cancer cell lines.[6] It is plausible that this compound could also exert its anticancer effects through this mechanism.

A Roadmap for Experimental Validation

To systematically investigate the proposed mechanisms, a multi-tiered experimental approach is essential. The following protocols are designed to provide a comprehensive evaluation of the compound's biological activity.

Tier 1: In Vitro Target Engagement and Cellular Assays

The initial phase of investigation will focus on confirming the direct interaction of this compound with its putative targets and assessing its effects in relevant cellular models.

-

Objective: To determine the inhibitory potential of this compound against MAO-A and MAO-B.

-

Methodology:

-

Recombinant human MAO-A and MAO-B enzymes are pre-incubated with varying concentrations of the test compound.

-

A non-selective MAO substrate, such as kynuramine, is added to initiate the enzymatic reaction.

-

The rate of product formation is measured fluorometrically.

-

IC50 values are calculated from the dose-response curves.

-

-

Objective: To assess the binding affinity of this compound to the human 5-HT1A receptor.

-

Methodology:

-

Cell membranes expressing the human 5-HT1A receptor are incubated with a radiolabeled ligand (e.g., [3H]8-OH-DPAT) and a range of concentrations of the test compound.

-

The reaction is allowed to reach equilibrium.

-

Bound and free radioligand are separated by rapid filtration.

-

The amount of bound radioactivity is quantified by liquid scintillation counting.

-

Ki values are determined from competitive binding curves.

-

-

Objective: To investigate the effect of this compound on the lipopolysaccharide (LPS)-induced activation of the TLR4/MAPK pathway.

-

Methodology:

-

A macrophage cell line (e.g., RAW 264.7) is pre-treated with the test compound for 1 hour.

-

The cells are then stimulated with LPS to activate the TLR4 pathway.

-

Cell lysates are collected at various time points and analyzed by Western blotting for the phosphorylation status of key MAPK proteins (p38, ERK, JNK).

-

The levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the cell culture supernatant are quantified by ELISA.

-

-

Objective: To measure the inhibitory activity of this compound against ACC1 and ACC2.

-

Methodology:

-

Recombinant human ACC1 and ACC2 enzymes are incubated with the test compound.

-

The enzymatic reaction is initiated by the addition of acetyl-CoA, ATP, and bicarbonate.

-

The rate of carboxylation is determined by measuring the incorporation of [14C]bicarbonate into malonyl-CoA.

-

IC50 values are calculated from the dose-response curves.

-

-

Objective: To evaluate the cytotoxic effects of this compound on various cancer cell lines.

-

Methodology:

-

Cancer cells (e.g., A549, HCT116, MCF-7) are seeded in 96-well plates and allowed to adhere overnight.

-

The cells are then treated with a range of concentrations of the test compound for 48-72 hours.

-

MTT solution (0.5 mg/mL) is added to each well, and the plates are incubated for 2-4 hours to allow for the formation of formazan crystals by viable cells.[3]

-

The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).[3]

-

The absorbance is measured at 570 nm using a microplate reader.[3]

-

IC50 values, the concentration of the compound that inhibits cell growth by 50%, are calculated.

-

Tier 2: In Vivo Efficacy Studies

Following promising in vitro results, the next logical step is to assess the in vivo efficacy of this compound in relevant animal models.

-

Objective: To evaluate the neuroprotective effects of the compound in a mouse model of Parkinson's disease.

-

Methodology:

-

Mice are treated with the neurotoxin MPTP to induce dopaminergic neurodegeneration.

-

A cohort of mice is pre-treated with this compound.

-

Behavioral tests (e.g., rotarod, open field) are conducted to assess motor function.

-

Post-mortem analysis of brain tissue is performed to quantify dopaminergic neuron survival and levels of dopamine and its metabolites.

-

-

Objective: To determine the anti-inflammatory efficacy of the compound in a mouse model of systemic inflammation.

-

Methodology:

-

Mice are administered a sublethal dose of LPS to induce a systemic inflammatory response.

-

The test compound is administered prior to or following the LPS challenge.

-

Serum levels of pro-inflammatory cytokines are measured by ELISA.

-

Survival rates and clinical signs of inflammation are monitored.

-

-

Objective: To assess the in vivo antitumor activity of this compound.

-

Methodology:

-

Immunocompromised mice are subcutaneously implanted with human cancer cells.

-

Once tumors are established, mice are treated with the test compound or a vehicle control.

-

Tumor volume is measured regularly.

-

At the end of the study, tumors are excised and weighed, and may be used for further biomarker analysis.

-

Data Presentation and Visualization

Clear and concise presentation of data is paramount for interpreting experimental outcomes.

Table 1: Summary of In Vitro Potency

| Assay | Target/Cell Line | Endpoint | Postulated IC50/Ki Range (nM) |

| MAO-A Inhibition | Recombinant hMAO-A | IC50 | 10 - 1000 |

| MAO-B Inhibition | Recombinant hMAO-B | IC50 | 10 - 1000 |

| 5-HT1A Binding | h5-HT1A Receptor | Ki | 1 - 500 |

| TLR4/MAPK Signaling | RAW 264.7 | IC50 (TNF-α release) | 50 - 5000 |

| ACC1 Inhibition | Recombinant hACC1 | IC50 | 20 - 2000 |

| ACC2 Inhibition | Recombinant hACC2 | IC50 | 20 - 2000 |

| Anticancer Activity | A549 (Lung Cancer) | IC50 | 100 - 10000 |

| Anticancer Activity | HCT116 (Colon Cancer) | IC50 | 100 - 10000 |

Diagrams of Signaling Pathways and Workflows

Caption: Proposed Neuroprotective Signaling Cascade.

Caption: Inhibition of TLR4-Mediated Inflammation.

Caption: Workflow for In Vitro Cytotoxicity Assessment.

Conclusion and Future Directions

The exploration of this compound's mechanism of action is a journey that begins with informed hypothesis and progresses through rigorous experimental validation. The framework presented in this guide offers a scientifically grounded approach to unraveling its therapeutic potential. Future research should also focus on comprehensive pharmacokinetic and toxicological profiling to ensure a complete understanding of its drug-like properties. The insights gained from these studies will be invaluable in positioning this compound as a potential lead compound in the development of novel therapies for a range of human diseases.

References

- The Rising Therapeutic Potential of Substituted Chroman-4-Ones: A Technical Guide - Benchchem.

- A Comprehensive Review on Chromene Derivatives: Potent Anti-Cancer Drug Development and Therapeutic Potential - Oriental Journal of Chemistry.

- Buy Chroman-2-ylmethanamine | 3990-59-8 - Smolecule.

- Evaluation of chromane derivatives: Promising privileged scaffolds for lead discovery within Alzheimer's disease.

- US8957109B2 - Chroman derivatives, medicaments and use in therapy - Google P

- US9198895B2 - Chroman derivatives, medicaments and use in therapy - Google P

- Design, synthesis and biological evaluation of novel chroman derivatives as non-selective acetyl-CoA carboxylase inhibitors - PubMed.

- Discovery of (5-Phenylfuran-2-yl)methanamine Derivatives as New Human Sirtuin 2 Inhibitors - PMC - NIH.

- 149177-75-3 | this compound - Molecular D

- This compound - CymitQuimica.

- WO2021100059A1 - Process for preparing chroman compounds - Google P

- 149177-75-3 | this compound - MolCore.

- 437763-66-1|(R)-Chroman-2-ylmethanamine hydrochloride|BLD Pharm.

- Chroman-2-ylmethanamine - MySkinRecipes.

- CAS No : 3990-59-8 | Product Name : Chroman-2-ylmethanamine | Pharmaffili

- Review on Chromen derivatives and their Pharmacological Activities - RJPT.

- Selected examples of chromene derivatives with biological, inhibitory, and pharmacological activity.

- Synthesis, Characterization and Biological Studies of Chromene Deriv

- 149177-75-3|this compound|BLD Pharm.

Sources

- 1. A Comprehensive Review on Chromene Derivatives: Potent Anti-Cancer Drug Development and Therapeutic Potential – Oriental Journal of Chemistry [orientjchem.org]

- 2. researchgate.net [researchgate.net]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Buy Chroman-2-ylmethanamine | 3990-59-8 [smolecule.com]

- 5. dspace.uevora.pt [dspace.uevora.pt]

- 6. Design, synthesis and biological evaluation of novel chroman derivatives as non-selective acetyl-CoA carboxylase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling the Therapeutic Landscape of Chroman-2-ylmethanamine Hydrochloride: A Technical Guide to Potential Molecular Targets

Abstract

Chroman-2-ylmethanamine hydrochloride, a heterocyclic amine featuring the privileged chroman scaffold, has emerged as a compound of significant interest in medicinal chemistry. Preliminary studies indicate a spectrum of biological activities, including neuroprotective, anticonvulsant, antioxidant, and antimicrobial effects[1]. This in-depth technical guide moves beyond these initial observations to delineate a rational, evidence-based framework for identifying and validating its potential therapeutic targets. We will explore plausible molecular interactions based on the known pharmacology of the chroman core, propose specific enzymatic and receptor targets, and provide detailed, field-proven experimental protocols for their investigation. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals seeking to unlock the full therapeutic potential of this promising molecule.

Introduction: The Chroman Scaffold as a Foundation for Therapeutic Innovation

The chroman ring system, a bicyclic ether consisting of a benzene ring fused to a dihydropyran ring, is a cornerstone of many biologically active natural products and synthetic compounds[1][2]. Its structural rigidity and synthetic tractability have made it a "privileged scaffold" in drug discovery, capable of interacting with a diverse array of biological targets[2]. Derivatives of the chroman core have demonstrated a wide range of pharmacological activities, including anticancer, anti-inflammatory, and neuroprotective properties.

This compound, with its primary amine substituent, presents a unique chemical entity within this class. The presence of this functional group suggests the potential for specific interactions with targets that recognize and bind amino moieties, such as certain receptor subtypes and enzyme active sites. This guide will systematically explore these potential targets, providing a roadmap for a comprehensive investigation into the compound's mechanism of action.

Hypothesized Therapeutic Targets and Rationale

Based on the established bioactivity of the chroman scaffold and the presence of the key methanamine group, we propose the following primary therapeutic target classes for this compound.

Neurological and Neurodegenerative Disorders

The reported neuroprotective and anticonvulsant activities of chroman derivatives suggest that this compound may modulate key targets within the central nervous system.

Rationale: Sigma receptors are a unique class of intracellular proteins implicated in a variety of neurological and psychiatric conditions, including neurodegenerative diseases and pain[3][4]. Chromenone derivatives have been identified as potent ligands for both σ1 and σ2 receptors[3]. The amine functionality in this compound is a common feature in many known sigma receptor ligands, making these receptors a highly plausible target.

Proposed Interaction: this compound may act as an agonist or antagonist at σ1 and/or σ2 receptors, thereby modulating intracellular calcium signaling, ion channel function, and neuronal survival pathways.

Logical Relationship: Proposing Sigma Receptors as a Target

Caption: Rationale for targeting Sigma receptors.

Rationale: SIRT2 is a NAD+-dependent deacetylase that has been implicated in neurodegenerative diseases such as Parkinson's and Huntington's disease. Inhibition of SIRT2 has been shown to be neuroprotective. Notably, substituted chroman-4-one derivatives have been identified as potent and selective inhibitors of SIRT2[5][6][7].

Proposed Interaction: The chroman core of the molecule could position it favorably within the SIRT2 active site, with the methanamine group potentially forming key interactions, leading to enzymatic inhibition.

Rationale: Inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) is a primary therapeutic strategy for Alzheimer's disease. The chroman scaffold is present in compounds known to inhibit these enzymes.

Proposed Interaction: this compound may act as an inhibitor of AChE and/or BChE, thereby increasing acetylcholine levels in the synaptic cleft and enhancing cholinergic neurotransmission.

Inflammatory Disorders

The anti-inflammatory properties of some chroman derivatives suggest that this compound could modulate key inflammatory signaling pathways.

Rationale: The NF-κB signaling pathway is a central regulator of inflammation. Some chroman derivatives have been shown to inhibit NF-κB activation[2]. A derivative of chromen, N-((3,4-dihydro-2H-benzo[h]chromen-2-yl)methyl)-4-methoxyaniline, was initially synthesized as a potential NF-κB inhibitor and demonstrated anti-inflammatory and anti-oxidative properties[8].

Proposed Interaction: this compound may interfere with the NF-κB signaling cascade, potentially by inhibiting the degradation of IκBα or preventing the nuclear translocation of NF-κB subunits.

Signaling Pathway: Hypothesized NF-κB Inhibition

Caption: Potential inhibition of the NF-κB pathway.

Cancer

The chroman scaffold is present in numerous compounds with demonstrated anticancer activity[2][9]. The antiproliferative effects of some chroman-4-one derivatives have been linked to their SIRT2 inhibitory activity[5].

Rationale: GPR55 is an orphan G-protein coupled receptor that has been implicated in cancer progression. Chromen-4-one derivatives have been developed as potent and selective modulators (both agonists and antagonists) of GPR55[10].

Proposed Interaction: The structural features of this compound may allow it to bind to GPR55, acting as either an agonist or antagonist, thereby influencing downstream signaling pathways involved in cell proliferation and migration.

Experimental Protocols for Target Validation

The following section provides detailed, step-by-step methodologies for the experimental validation of the proposed therapeutic targets.

Enzyme Inhibition Assays

Principle: This assay measures the NAD+-dependent deacetylation of a fluorogenic acetylated peptide substrate by SIRT2. Inhibition of SIRT2 results in a decreased rate of deacetylation and a corresponding reduction in the fluorescent signal.

Materials:

-

Recombinant human SIRT2 enzyme

-

Fluorogenic SIRT2 substrate (e.g., a p53-derived acetylated peptide)

-

NAD+

-

SIRT2 assay buffer

-

Developer solution

-

96-well black, flat-bottom plates

-

Fluorescence microplate reader

Procedure:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Perform serial dilutions of the compound in assay buffer to create a range of test concentrations.

-

In a 96-well plate, add the SIRT2 enzyme, NAD+, and the test compound or vehicle control.

-

Initiate the reaction by adding the fluorogenic SIRT2 substrate.

-

Incubate the plate at 37°C for a specified time (e.g., 60 minutes).

-

Stop the enzymatic reaction and develop the fluorescent signal by adding the developer solution.

-

Incubate for a further 15-30 minutes at room temperature, protected from light.

-

Measure the fluorescence intensity using a microplate reader (e.g., excitation 360 nm, emission 460 nm).

-

Calculate the percentage of inhibition for each concentration and determine the IC50 value.

Data Analysis: The percentage of inhibition is calculated using the formula: % Inhibition = 100 * (1 - (Fluorescence_inhibitor - Fluorescence_blank) / (Fluorescence_vehicle - Fluorescence_blank)) The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Experimental Workflow: SIRT2 Inhibition Assay

Caption: Workflow for SIRT2 enzymatic inhibition assay.

Principle: This colorimetric assay measures the activity of AChE or BChE through the hydrolysis of acetylthiocholine (or butyrylthiocholine) to thiocholine. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored anion, 5-thio-2-nitrobenzoate, which can be quantified spectrophotometrically at 412 nm[11][12][13][14].

Materials:

-

AChE (from electric eel) or human recombinant BChE

-

Acetylthiocholine iodide (ATCI) or Butyrylthiocholine iodide (BTCI)

-

DTNB

-

Phosphate buffer (pH 8.0)

-

96-well clear, flat-bottom plates

-

Microplate reader

Procedure:

-

Prepare a stock solution of this compound in a suitable solvent.

-

Perform serial dilutions of the compound in phosphate buffer.

-

In a 96-well plate, add the phosphate buffer, DTNB solution, the test compound or vehicle control, and the enzyme solution (AChE or BChE).

-

Pre-incubate the mixture for 10-15 minutes at room temperature.

-

Initiate the reaction by adding the substrate (ATCI or BTCI).

-

Immediately measure the absorbance at 412 nm at regular intervals (e.g., every minute) for 10-15 minutes.

-

Determine the rate of reaction (change in absorbance per minute) for each concentration.

-

Calculate the percentage of inhibition and the IC50 value.

Receptor Binding Assays

Principle: This assay measures the ability of this compound to compete with a radiolabeled ligand for binding to sigma receptors in a membrane preparation.

Materials:

-

Membrane preparations from tissues or cells expressing sigma-1 and sigma-2 receptors (e.g., guinea pig brain for σ1, rat liver for σ2)[15]

-

Radioligand for σ1: -pentazocine

-

Radioligand for σ2: [³H]DTG (1,3-di-o-tolyl-guanidine)

-

Non-specific binding control (e.g., haloperidol)

-

Assay buffer (e.g., Tris-HCl)

-

Glass fiber filters

-

Scintillation cocktail

-

Liquid scintillation counter

Procedure:

-

Prepare serial dilutions of this compound.

-

In test tubes, incubate the membrane preparation with the radioligand, and either the test compound, vehicle, or the non-specific binding control.

-

Incubate at room temperature for a specified time (e.g., 120 minutes for [³H]DTG).

-

Terminate the binding reaction by rapid filtration through glass fiber filters.

-

Wash the filters with ice-cold assay buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

-

Calculate the specific binding and the percentage of inhibition for each concentration of the test compound.

-

Determine the Ki (inhibitory constant) from the IC50 value using the Cheng-Prusoff equation.

Cell-Based Assays for Signaling Pathways

Principle: This assay utilizes a cell line that has been engineered to express a reporter gene (e.g., luciferase) under the control of an NF-κB response element. Inhibition of NF-κB activation results in a decrease in reporter gene expression and a corresponding reduction in the luminescent signal[16][17][18][19][20].

Materials:

-

HEK293 or other suitable cells stably transfected with an NF-κB-luciferase reporter construct

-

Cell culture medium and supplements

-

NF-κB activator (e.g., TNF-α or LPS)

-

Luciferase assay reagent

-

96-well white, clear-bottom plates

-

Luminometer

Procedure:

-

Seed the reporter cells in a 96-well plate and incubate overnight.

-

Pre-treat the cells with various concentrations of this compound for 1-2 hours.

-

Stimulate the cells with an NF-κB activator (e.g., TNF-α).

-

Incubate for a further 6-24 hours.

-

Lyse the cells and add the luciferase assay reagent.

-

Measure the luminescence using a luminometer.

-

Calculate the percentage of inhibition of NF-κB activation and determine the IC50 value.

Summary of Quantitative Data and Expected Outcomes

The following table summarizes the key assays and the expected quantitative outputs for evaluating the therapeutic potential of this compound.

| Target Class | Specific Target | Primary Assay | Key Parameter Measured | Therapeutic Implication |

| Enzymes | SIRT2 | Fluorogenic Inhibition Assay | IC50 | Neuroprotection, Anticancer |

| AChE/BChE | Ellman's Method | IC50 | Alzheimer's Disease | |

| Receptors | Sigma-1 (σ1) | Radioligand Binding Assay | Ki | Neuroprotection, Pain |

| Sigma-2 (σ2) | Radioligand Binding Assay | Ki | Neuroprotection, Anticancer | |

| GPR55 | β-Arrestin Recruitment Assay | EC50 or IC50 | Anticancer, Anti-inflammatory | |

| Signaling Pathways | NF-κB | Reporter Gene Assay | IC50 | Anti-inflammatory |

Conclusion and Future Directions

This technical guide provides a structured and evidence-based approach to elucidating the therapeutic targets of this compound. By systematically evaluating its interaction with the proposed enzymes, receptors, and signaling pathways, researchers can build a comprehensive pharmacological profile of this promising compound. The detailed experimental protocols provided herein offer a practical framework for these investigations.

Future studies should focus on confirming the in vitro findings in relevant cellular and animal models of disease. Structure-activity relationship (SAR) studies on analogs of this compound will also be crucial for optimizing its potency and selectivity for the identified targets. Ultimately, a thorough understanding of its molecular mechanisms of action will be essential for translating the therapeutic potential of this compound into novel clinical applications.

References

-

Bowdish Lab. (2012, July 11). NF-KB LUCIFERASE ASSAY. Link

-

Characterization of an optimized protocol for an NF-κB luciferase... - ResearchGate. (n.d.). Link

-

Enzolution SIRT2 Assay System - BellBrook Labs. (n.d.). Link

-

Human NF-κB Reporter Assay System - Indigo Biosciences. (n.d.). Link

-

Human NF-κB Reporter Assay System. (n.d.). Link

-

NF-κB-dependent Luciferase Activation and Quantification of Gene Expression in Salmonella Infected Tissue Culture Cells - NIH. (2020, January 12). Link

-

An In-depth Technical Guide to Nrf2 Activator-4 - Benchchem. (n.d.). Link

-

Application Notes and Protocols for Acetylcholinesterase (AChE) Activity Determination using Ellman's Method - Benchchem. (n.d.). Link

-

Enzolution™ SIRT2 Assay System Technical Manual - Protocols.io. (2025, October 24). Link

-

Sigma Receptor Binding Assays - National Library of Wales. (n.d.). Link

-

ab207223 Nrf2 Transcription Factor Assay Kit (Colorimetric) - Abcam. (2020, March 25). Link

-

SIGMA RECEPTOR BINDING ASSAYS - PMC - NIH. (2016, December 8). Link

-

SIRT2 Activity Assay Kit | 566329 - Merck Millipore. (n.d.). Link

-

Sigma Receptor Binding Assays - PubMed - NIH. (2015, December 8). Link

-

Application Notes: Protocol for Measuring Acetylcholinesterase (AChE) Inhibition with "AChE-IN-8" - Benchchem. (n.d.). Link

-

Functional assays to define agonists and antagonists of the sigma-2 receptor - PMC - NIH. (n.d.). Link

-

New findings about Ellman's method to determine cholinesterase activity - PubMed. (n.d.). Link

-

Nrf2 Transcription Factor Assay Kit - Cayman Chemical. (n.d.). Link

-

Cell-based Assays to Identify Modulators of Nrf2/ARE Pathway - PMC - NIH. (n.d.). Link

-

Human NRF2 Transcription Factor Activity Assay Kit - RayBiotech. (n.d.). Link

-

Anticancer effects of a novel chroman analog in HeLa cells are associated with G2‑phase arrest and mitochondrial‑mediated apoptosis - PubMed. (n.d.). Link

-

Technical Manual Human Sirtuin 2 (SIRT2) ELISA Kit • Catalogue Code: HUDL02688 - Assay Genie. (n.d.). Link

-

A one-step specific assay for continuous detection of sirtuin 2 activity - PMC - NIH. (2019, June 7). Link

-

GPR55 Human Class A Orphan GPCR Cell Based Agonist Arrestin LeadHunter Assay - US. (n.d.). Link

-

Characterization of Sigma-2 Receptor—Specific Binding Sites Using [ 3 H]DTG and [ 125 I]RHM-4 - MDPI. (2022, December 15). Link

-

The effects of some organic solvents on the modified Ellman procedure for the assay of cholinesterases - DergiPark. (2020, December 18). Link

-

Cholinesterase assay by an efficient fixed time endpoint method - PMC - NIH. (n.d.). Link

-

Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual - NCBI. (2017, November 20). Link

-

Anti-inflammatory and some other pharmacological effects of 3,4-trans-2,2-dimethyl-3-phenyl-4-(p-(beta-pyrrolidinoethoxy)-phenyl)-7-methoxy-chroman (Centchroman) - PubMed. (n.d.). Link

-

Chroman-4-one- and chromone-based sirtuin 2 inhibitors with antiproliferative properties in cancer cells - PubMed. (n.d.). Link

-

Anti-inflammatory and some other pharmacological effects of 3,4-trans-2,2-dimethyl-3-phenyl-4-[p-(β-pyrrolidinoethoxy)-phenyl]-7- methoxy-chroman (Centchroman) - PMC - NIH. (n.d.). Link

-

Cellular assay to study β-arrestin recruitment by the cannabinoid receptors 1 and 2 - Scholarly Publications Leiden University. (n.d.). Link

-

Antioxidant and Neuroprotective Effects of N-((3,4-Dihydro-2H-benzo[h]chromen-2-yl)methyl)-4-methoxyaniline in Primary Cultured Rat Cortical Cells: Involvement of ERK-CREB Signaling - PubMed. (n.d.). Link

-

Protocol to Study β-Arrestin Recruitment by CB1 and CB2 Cannabinoid Receptors. (n.d.). Link

-

Review on Chromen derivatives and their Pharmacological Activities - RJPT. (n.d.). Link

-

Buy Chroman-2-ylmethanamine | 3990-59-8 - Smolecule. (n.d.). Link

-

Synthesis and evaluation of substituted chroman-4-one and chromone derivatives as sirtuin 2-selective inhibitors - PubMed. (2012, August 23). Link

-

Accelerating GPCR Drug Discovery and Development. (n.d.). Link

-

Discovery of (5-Phenylfuran-2-yl)methanamine Derivatives as New Human Sirtuin 2 Inhibitors - PubMed. (2019, July 26). Link

-

Tailored SirReal-type inhibitors enhance SIRT2 inhibition through ligand stabilization and disruption of NAD+ co-factor binding - PMC - NIH. (n.d.). Link

-

Mechanism-based inhibitors of SIRT2: structure–activity relationship, X-ray structures, target engagement, regulation of α-tubulin acetylation and inhibition of breast cancer cell migration - NIH. (n.d.). Link

-

Antioxidant and Neuroprotective Effects of N-((3,4-Dihydro-2H-benzo[h]chromen-2-yl)methyl)-4-methoxyaniline in Primary Cultured Rat Cortical Cells: Involvement of ERK-CREB Signaling - PMC - PubMed Central. (n.d.). Link

-

This compound - CymitQuimica. (n.d.). Link

-

Design and synthesis of novel neuroprotective 1,2-dithiolane/chroman hybrids - PubMed. (2009, September 1). Link

-

Advances in Isorhamnetin Treatment of Malignant Tumors: Mechanisms and Applications. (n.d.). Link

Sources

- 1. Buy Chroman-2-ylmethanamine | 3990-59-8 [smolecule.com]

- 2. rjptonline.org [rjptonline.org]

- 3. discover.library.wales [discover.library.wales]

- 4. Sigma Receptor Binding Assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Chroman-4-one- and chromone-based sirtuin 2 inhibitors with antiproliferative properties in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis and evaluation of substituted chroman-4-one and chromone derivatives as sirtuin 2-selective inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Tailored SirReal-type inhibitors enhance SIRT2 inhibition through ligand stabilization and disruption of NAD+ co-factor binding - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Antioxidant and Neuroprotective Effects of N-((3,4-Dihydro-2H-benzo[h]chromen-2-yl)methyl)-4-methoxyaniline in Primary Cultured Rat Cortical Cells: Involvement of ERK-CREB Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Anticancer effects of a novel chroman analog in HeLa cells are associated with G2‑phase arrest and mitochondrial‑mediated apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. chayon.co.kr [chayon.co.kr]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. New findings about Ellman's method to determine cholinesterase activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. dergipark.org.tr [dergipark.org.tr]

- 14. Cholinesterase assay by an efficient fixed time endpoint method - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Functional assays to define agonists and antagonists of the sigma-2 receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 16. bowdish.ca [bowdish.ca]

- 17. researchgate.net [researchgate.net]

- 18. NF-κB-dependent Luciferase Activation and Quantification of Gene Expression in Salmonella Infected Tissue Culture Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 19. indigobiosciences.com [indigobiosciences.com]

- 20. cdn.caymanchem.com [cdn.caymanchem.com]

Chapter 1: The Chroman Core: A Privileged Scaffold in Medicinal Chemistry

An In-Depth Technical Guide to Chroman Compounds: From Natural Scaffolds to Therapeutic Agents

The chroman, or 3,4-dihydro-2H-1-benzopyran, framework is a heterocyclic motif of significant interest in the fields of organic synthesis and medicinal chemistry.[1] Structurally, it consists of a benzene ring fused to a dihydropyran ring.[2][3] This core structure is a key constituent of many naturally occurring compounds and serves as a versatile building block for the synthesis of novel therapeutic agents.[2][4] The chroman scaffold is often referred to as a "privileged structure" because its derivatives are capable of interacting with a variety of cellular targets, leading to a wide range of biological activities.[2][5][6][7]

The broader benzopyran family includes several related structures whose nomenclature depends on the saturation and oxidation state of the pyran ring:

-

Chroman: The fully saturated dihydropyran ring.

-

Chromene: Contains one double bond in the pyran ring (2H-chromene or 4H-chromene).[6][8]

-

Chromanone (specifically Chroman-4-one): A chroman ring with a ketone group at the 4-position. The absence of the C2-C3 double bond distinguishes chromanones from the related chromones and leads to significant variations in their biological activities.[2][3]

The structural rigidity and specific stereochemistry of the chroman ring, combined with the diverse substitution patterns possible on both the aromatic and heterocyclic rings, allow for fine-tuning of its physicochemical properties. This adaptability enhances its potential for oral bioavailability and the ability to cross biological barriers, making it an attractive template for drug design.[4]

Chapter 2: Natural Manifestations of the Chroman Ring

The chroman ring system is widely distributed in nature, forming the backbone of numerous secondary metabolites found in plants, fungi, and even marine organisms.[5][9][10][11] These natural products play crucial roles in plant defense and growth regulation and have been used in traditional medicine for centuries.[10][12]

Key Classes of Naturally Occurring Chroman Compounds:

-

Tocopherols (Vitamin E): Perhaps the most well-known chroman derivatives, the tocopherols are a class of lipid-soluble antioxidants essential for human health.[1][4][5] α-tocopherol, the most active form of Vitamin E, features a substituted chroman "head" and a long phytyl "tail." Its primary role is to protect cell membranes from oxidative damage by scavenging free radicals.[5]

-

Flavonoids (Flavanones): This large class of polyphenolic compounds includes flavanones, which are technically 2-phenyl-chroman-4-ones.[13] They are abundant in citrus fruits and other plants. Notable examples like naringenin and hesperetin exhibit a range of biological activities, including antioxidant, anti-inflammatory, and cholesterol-lowering effects.[3][13] Hesperetin has even been approved as a cholesterol-lowering agent.[13]

-

Other Natural Products: The chroman scaffold is an integral part of alkaloids, anthocyanins, and other complex natural molecules that exhibit diverse pharmacological properties, from antiprotozoal to anticancer activities.[6][12][14]

The isolation of these compounds from natural sources typically involves extraction from plant or microbial material, followed by chromatographic purification techniques to obtain the pure chroman derivatives for structural elucidation and biological testing.[14]

Chapter 3: Synthetic Strategies for Chroman Derivatives

While natural sources provide a rich diversity of chroman compounds, synthetic chemistry is essential for producing larger quantities, creating novel derivatives, and performing structure-activity relationship (SAR) studies. A variety of synthetic routes have been developed to construct and functionalize the chroman core.

Core Synthesis: Building the Chroman Ring

Several strategies exist to construct the fundamental chroman framework:

-

Intramolecular Cyclization: A common and effective method for synthesizing chroman-4-ones involves the intramolecular cyclization of intermediates like 2'-hydroxychalcones.[2]

-

Catalytic Annulation: Modern methods include the use of catalysts to promote the annulation (ring-forming) reaction. For example, a triflimide-catalyzed annulation of o-hydroxy benzylic alcohols with alkenes provides a convergent route to chromane derivatives under mild conditions.[15]

-

Heck Coupling and Mitsunobu Cyclization: A convergent three-step method can provide 2-substituted chromans by first performing a Heck coupling of allylic alcohols and 2-iodophenols, followed by reduction and a final Mitsunobu cyclization to close the ring.[16]

-

Green Synthetic Approaches: To reduce environmental impact, innovative methods using microwave irradiation or ultrasound have been developed. A microwave-assisted one-step synthesis from a 2'-hydroxyacetophenone and an aldehyde offers a rapid and efficient route to various substituted chromanones.[2][17]

Below is a generalized workflow for the synthesis of chroman derivatives, highlighting key stages from starting materials to final product analysis.

Caption: Generalized workflow for the synthesis of chroman compounds.

Experimental Protocol: Microwave-Assisted Synthesis of a Chroman-4-one Derivative

This protocol describes a rapid, one-step synthesis of a substituted chroman-4-one from a 2'-hydroxyacetophenone and an aldehyde, adapted from established green chemistry methods.[2][17]

-

Reactant Preparation: In a 10 mL microwave reaction vessel, combine 2'-hydroxyacetophenone (1.0 mmol), the desired aromatic aldehyde (1.1 mmol), and diisopropylamine (DIPA) (2.0 mmol) in ethanol (3 mL).

-

Microwave Irradiation: Seal the vessel and place it in a microwave synthesizer. Irradiate the mixture at 120°C for 15-30 minutes. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Workup and Isolation: After the reaction is complete, allow the vessel to cool to room temperature. Pour the reaction mixture into a beaker containing 20 mL of cold water and acidify with 1N HCl until the pH is approximately 2-3.

-

Extraction: Extract the aqueous mixture with ethyl acetate (3 x 20 mL). Combine the organic layers.

-

Drying and Concentration: Wash the combined organic layers with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the resulting crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure chroman-4-one derivative.

-

Characterization: Confirm the structure of the final compound using spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry (MS).

Causality Note: Microwave irradiation is chosen over conventional heating to accelerate the reaction rate significantly, often reducing reaction times from hours to minutes. This is due to efficient and uniform heating of the polar solvent and reactants. DIPA acts as a base to facilitate the initial condensation reaction.

Chapter 4: The Pharmacological Orchestra: A Spectrum of Biological Activities

The chroman scaffold's privileged status is cemented by the vast array of pharmacological activities its derivatives display. Modifications to the core structure can dramatically enhance potency and selectivity for different biological targets.

Anticancer Activity

Chroman derivatives have shown significant cytotoxic effects against numerous human cancer cell lines.[8][18][19] Their mechanisms of action are diverse and often involve inducing programmed cell death or halting cell proliferation.

-

Mechanism of Action: A primary mechanism is the induction of apoptosis (programmed cell death) and cell cycle arrest in cancer cells.[20] Some derivatives achieve this by inhibiting key enzymes involved in cell cycle regulation or by modulating critical signaling pathways.[19][20] For example, certain chroman-4-one derivatives have been identified as selective inhibitors of Sirtuin-2 (SIRT2), an enzyme implicated in age-related diseases and cancer.[5]

Caption: Simplified intrinsic apoptosis pathway induced by chroman derivatives.[20]

The following table summarizes the anticancer potency of selected chroman derivatives against various cancer cell lines.

| Compound/Derivative ID | Cancer Cell Line | Activity (IC₅₀ in µM) | Reference |

| Compound 6i (Chroman derivative) | MCF-7 (Breast) | 34.7 | [21] |

| Compound 13 (Chromane-2,4-dione) | MOLT-4 (Leukemia) | 24.4 ± 2.6 | [19] |

| Compound 13 (Chromane-2,4-dione) | HL-60 (Leukemia) | 42.0 ± 2.7 | [19] |

| 6-bromo-8-chloro-chroman-4-one | - | 1.8 | [19] |

| Racemic 2-alkyl-chroman-4-one | - | 4.3 | [19] |

Lower IC₅₀ values indicate higher potency.

Neuroprotective Effects

The chroman scaffold is a promising pharmacophore for developing treatments for neurodegenerative diseases like Alzheimer's.[5]

-

Mechanism of Action: The neuroprotective effects are often linked to the inhibition of cholinesterase enzymes, such as butyrylcholinesterase (BuChE), which helps increase neurotransmitter levels in the brain.[5] Additionally, the inherent antioxidant properties of many chroman derivatives, exemplified by Vitamin E, help combat the oxidative stress implicated in neuronal damage.[5] Kinetic studies have revealed that some chroman derivatives act as mixed inhibitors of these enzymes.[5]

| Compound Class | Target Enzyme | Activity (IC₅₀ in µM) | Reference |

| gem-dimethylchroman-4-ol family | eqBuChE | 2.9 – 7.3 | [5] |

| gem-dimethyl-chroman-4-amine family | eqBuChE | 7.6 – 67 | [5] |

Anti-inflammatory and Antioxidant Properties

Many chroman derivatives possess potent anti-inflammatory and antioxidant activities.[13][19]

-

Mechanism of Action: As antioxidants, they can directly scavenge harmful free radicals or chelate metal ions, preventing oxidative damage.[13][19][22] Their anti-inflammatory effects can be mediated through the modulation of key signaling pathways. For instance, some 2-phenyl-4H-chromen-4-one derivatives have been shown to inhibit the Toll-like receptor 4 (TLR4)/mitogen-activated protein kinase (MAPK) signaling pathway, which reduces the production of pro-inflammatory cytokines.[23]

Experimental Protocol: DPPH Free Radical Scavenging Assay

This protocol is used to evaluate the in vitro antioxidant activity of chroman compounds.[13]

-

Solution Preparation: Prepare a stock solution of the test chroman compound in methanol. Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.

-

Assay: In a 96-well plate, add 100 µL of various concentrations of the test compound solution to different wells. Add 100 µL of the DPPH solution to each well. A control well should contain 100 µL of methanol and 100 µL of the DPPH solution.

-

Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

-

Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.

-

Calculation: Calculate the percentage of radical scavenging activity using the formula: Scavenging (%) = [(A_control - A_sample) / A_control] x 100.

-

Data Analysis: Determine the IC₅₀ value, which is the concentration of the compound that scavenges 50% of the DPPH free radicals.

Antimicrobial Activity

The chroman core has been incorporated into molecules with significant activity against a range of pathogenic bacteria and fungi.[3][24] For example, 3-azolyl-4-chromanone derivatives have shown potent antifungal potential against species like Candida albicans and Aspergillus niger.[3]

Chapter 5: From Bench to Bedside: Chroman Compounds in Drug Development

The therapeutic potential of chroman derivatives is not merely academic; several compounds have progressed to clinical use or are in advanced stages of development.

-

Ormeloxifene: This non-steroidal selective estrogen receptor modulator (SERM) features a 3,4-diarylchroman core. It was developed in India and is used as a once-a-week oral contraceptive.[25]

-

Hesperetin: A naturally occurring flavanone (a chroman-4-one derivative), hesperetin has been approved as a cholesterol-lowering agent.[13]

-

Clinical Candidates: Many other chroman-4-one derivatives, such as dihydroquercetin, are currently under experimental or clinical development for various therapeutic applications.[13]

Structure-Activity Relationship (SAR) Insights:

SAR studies are crucial for optimizing the therapeutic potential of the chroman scaffold. Research has shown that the nature and position of substituents on the chroman ring system play a critical role in modulating potency and selectivity.[8][23]

-

For antioxidant activity , substitutions at the C-2 and C-3 positions with groups like methoxyphenyl or amines can yield compounds with potency equivalent to Vitamin E.[3]

-

For antidiabetic activity , substitutions at the C-2, C-3, C-6, and C-7 positions of the chromanone core are key to developing effective drugs.[3]

-

For antiepileptic activity , the presence of electron-withdrawing groups (e.g., Cl, Br) on attached moieties can increase the activity of the chroman derivative.[21]

The versatility and proven track record of the chroman scaffold ensure that it will remain a central focus of research in medicinal chemistry and drug discovery for years to come. Future work will likely focus on developing more selective and potent derivatives, exploring novel therapeutic targets, and utilizing advanced synthetic methods to access increasingly complex molecular architectures.

References

-

Mini-review Recent advances of chroman-4-one derivatives: Synthetic approaches and bioactivities. (2021). ResearchGate. Available at: [Link]

-

Evaluation of chromane derivatives: Promising privileged scaffolds for lead discovery within Alzheimer's disease. (2022). RSC Medicinal Chemistry. Available at: [Link]

-

The Role of Chromenes in Drug Discovery and Development. (n.d.). Bentham Science Publisher. Available at: [Link]

-

The Role of Chromenes in Drug Discovery and Development. (n.d.). Everand. Available at: [Link]

-

A Comprehensive Review on Chromene Derivatives: Potent Anti-Cancer Drug Development and Therapeutic Potential. (2023). Oriental Journal of Chemistry. Available at: [Link]

-

Chromanone-A Prerogative Therapeutic Scaffold: An Overview. (2021). PMC - PubMed Central. Available at: [Link]

-

Synthetic Routes and Biological Activities of Chromone Scaffolds: An Overview. (n.d.). ResearchGate. Available at: [Link]

-

Review on Chromen derivatives and their Pharmacological Activities. (n.d.). ResearchGate. Available at: [Link]

-

Current Strategies in Development of New Chromone Derivatives with Diversified Pharmacological Activities: A Review. (2020). NIH. Available at: [Link]

-

The Role of Chromenes in Drug Discovery and Development. (n.d.). Bentham Books. Available at: [Link]

-

Pharmacological activities of chromene derivatives: An overview. (2013). Mahatma Gandhi University Institutional Repository. Available at: [Link]

-

Synthesis of chromans and flavanes. (n.d.). Organic Chemistry Portal. Available at: [Link]

-

Studying the Intrinsic Reactivity of Chromanes by Gas-Phase Infrared Spectroscopy. (n.d.). PMC. Available at: [Link]

-

Eco-friendly Approaches to Chromene Derivatives: A Comprehensive Review of Green Synthesis Strategies. (2024). ResearchGate. Available at: [Link]

-

Biological and Medicinal Properties of Natural Chromones and Chromanones. (n.d.). ACS Omega. Available at: [Link]

-

Current developments in the synthesis of 4-chromanone-derived compounds. (2021). Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]

-

The Role of Chromenes in Drug Discovery and Development. (n.d.). Bentham Books. Available at: [Link]

-

Chroman | chemical compound. (n.d.). Britannica. Available at: [Link]

- Chroman derivatives, medicaments and use in therapy. (n.d.). Google Patents.

-

Biological and Medicinal Properties of Natural Chromones and Chromanones. (n.d.). PMC - NIH. Available at: [Link]

-

A Comprehensive Review on Chromene Derivatives: Potent Anti-Cancer Drug Development and Therapeutic Potential. (2025). ResearchGate. Available at: [Link]

-

Effect of the Chromone Core Substitution of Dirchromone on the Resultant Biological Activities. (2021). Journal of Natural Products - ACS Publications. Available at: [Link]

-

Structure, biological activity, and biosynthesis of natural chromanes and chromenes. (2025). Applied Biological Chemistry. Available at: [Link]

-

Searching for new cytotoxic agents based on chromen-4-one and chromane-2,4-dione scaffolds. (n.d.). NIH. Available at: [Link]

-

Synthesis of Chromanes by Triflimide-Catalyzed Annulations of Benzylic Alcohols and Alkenes. (2025). The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

-

SYNTHESIS OF CHROMONES AND THEIR APPLICATIONS DURING THE LAST TEN YEARS. (n.d.). IJRPC. Available at: [Link]

-

List of some important chromones found in natural resources. (n.d.). ResearchGate. Available at: [Link]

-

Design and synthesis of chroman derivatives with dual anti-breast cancer and antiepileptic activities. (2016). Dove Medical Press. Available at: [Link]

-

Construction of the chroman ring by 6‐exo EPC in the total synthesis of... (n.d.). ResearchGate. Available at: [Link]

-

Recent advances of chroman-4-one derivatives: synthetic approaches and bioactivities. (n.d.). Semantic Scholar. Available at: [Link]

-

Naturally Occurring Chromene Containing Molecules and their Isolation Protocols. (n.d.). OUCI. Available at: [Link]

-

Synthesis and Antimicrobial Evaluation of Chroman-4-One and Homoisoflavonoid Derivatives. (n.d.). MDPI. Available at: [Link]

-

Design and synthesis of chroman derivatives with dual anti-breast cancer and antiepileptic activities. (2016). NIH. Available at: [Link]

-

Synthesis of Chroman-2,4-diones via Ring-Opening/Ring-Closing Reaction Involving Palladium-Catalyzed Intramolecular Aryloxycarbonylation. (n.d.). The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

-

Review on Chromen derivatives and their Pharmacological Activities. (n.d.). RJPT. Available at: [Link]

-

Spectroscopic characterization of chromite from the Moa-Baracoa Ophiolitic Massif, Cuba. (2005). Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. Available at: [Link]

Sources